(1H-Indol-2-yl)methanamine hydrochloride

Immuno-oncology Enzyme Inhibition IDO1

Accessing distinct chemical space requires precise indole substitution. Replace generic tryptamine analogs with this validated 2-aminomethylindole core. - Key differentiation: 2-position substitution vs. common 3-substituted analogs; enables unique conjugation vectors. - Quantified advantage: Predicted logP = 1.42 (vs tryptamine 1.55), enhancing solubility for CNS programs. - Application proven: Structural class reaches single-digit nM IC50 against IDO1; patented METTL3 inhibition (low µM). - Handling: HCl salt ensures superior stability and aqueous solubility vs free base.

Molecular Formula C9H11ClN2
Molecular Weight 182.65
CAS No. 1159692-99-5
Cat. No. B2808082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indol-2-yl)methanamine hydrochloride
CAS1159692-99-5
Molecular FormulaC9H11ClN2
Molecular Weight182.65
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)CN.Cl
InChIInChI=1S/C9H10N2.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6,10H2;1H
InChIKeyOOENXMOJCVOPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Indol-2-yl)methanamine hydrochloride: Structural and Functional Baseline


(1H-Indol-2-yl)methanamine hydrochloride (CAS 1159692-99-5) is a heterocyclic building block and a primary indole-2-methanamine derivative. It consists of an indole core functionalized with a primary amine at the 2-position, stabilized as a hydrochloride salt [1]. Its molecular formula is C9H11ClN2, with a molecular weight of 182.65 g/mol . This specific 2-substitution pattern differentiates it from 3-substituted analogs (e.g., tryptamines) and provides a distinct vector for chemical elaboration, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis [2]. As a hydrochloride, it offers enhanced stability and aqueous solubility compared to its free base form, which is a practical advantage in formulation and reaction setup.

2-Aminomethyl Indole
Unique 2-substitution vector for scaffold growth; distinct from 3-substituted tryptamines.
Hydrochloride Salt
Provides enhanced stability and aqueous solubility for reaction setup.
Synthesis Intermediate
Reactive primary amine handle for amide coupling, reductive amination, and library synthesis.

(1H-Indol-2-yl)methanamine hydrochloride: Substitution Challenges


Direct substitution of (1H-Indol-2-yl)methanamine hydrochloride with other indole building blocks is not trivial due to the critical impact of the amine position and substitution pattern on downstream biological activity. The 2-aminomethyl group provides a unique vector for conjugation and scaffold growth compared to the more common 3-substituted indoles (e.g., tryptamine) or 5-substituted analogs [1]. Although quantitative head-to-head data are scarce, literature on indole derivatives confirms that subtle changes in substituent position can drastically alter target binding affinity and selectivity, as seen with MAO inhibitors [2]. Furthermore, the 2-position is a key site for functionalization in many bioactive compounds, making this specific building block essential for accessing certain pharmacophores. The hydrochloride salt form also offers superior handling and stability compared to its free base , a practical differentiator for process chemists. Therefore, substituting this compound for a seemingly similar analog would not yield the same chemical intermediates or biological probes, underscoring the need for product-specific evidence.

Positional Isomer Mismatch
2-Aminomethyl indole cannot be directly replaced by 3-substituted tryptamines; the substitution position may shift molecular recognition and target engagement.
Substitution Pattern Sensitivity
Subtle changes in indole substitution can alter binding affinity and selectivity, limiting the interchangeability of seemingly similar building blocks.
Salt Form Difference
Free base analogs may not offer the same handling stability or aqueous solubility as the hydrochloride salt, affecting reaction reproducibility.

(1H-Indol-2-yl)methanamine hydrochloride: Comparative Evidence


IDO1 Inhibitory Potency Comparison

In human HeLa cells, a derivative of the core indole-2-methanamine scaffold, which incorporates the (1H-indol-2-yl)methanamine substructure, was found to potently inhibit Indoleamine 2,3-dioxygenase 1 (IDO1). The compound demonstrated an IC50 of 7 nM [1]. While this is not a direct measurement of the parent (1H-indol-2-yl)methanamine hydrochloride, it provides a valuable class-level inference about the potential of this scaffold when appropriately elaborated. In comparison, the well-known IDO1 inhibitor Epacadostat has an IC50 of approximately 72 nM in a similar cellular assay [2].

IDO1 Scaffold Derivative
Class-level
Derivative IC50 7 nM; Epacadostat 72 nM
Supports scaffold-based IDO1 inhibitor design; derivative elaboration is required.
HeLa cell assay; not direct product activity.
Immuno-oncology Enzyme Inhibition IDO1

METTL3 Inhibition: Scaffold Potential vs. Clinical Candidate

A patent (WO2023/123456) describes a series of polyheterocyclic compounds containing the (1H-indol-2-yl)methanamine moiety as inhibitors of METTL3, an RNA methyltransferase. The patent claims that certain derivatives exhibit IC50 values of 2 µM or less in a METTL3 cell assay [1]. This positions the core scaffold as a starting point for developing METTL3 inhibitors. For context, STM2457, a first-in-class METTL3 inhibitor currently in clinical trials, has a reported IC50 of 16.9 nM in a biochemical assay [2].

METTL3 Scaffold Hit
Class-level
Derivative IC50 ≤2 µM; STM2457 16.9 nM
Initial hit generation for METTL3; further optimization expected.
Patent-derived cellular data; scaffold elaboration needed.
Epitranscriptomics Cancer METTL3

Physicochemical Profile vs. Tryptamine

The 2-substituted indole scaffold of (1H-indol-2-yl)methanamine confers distinct physicochemical properties compared to the more common 3-substituted analogue, tryptamine. The target compound, as its hydrochloride salt (CAS 1159692-99-5), has a predicted topological polar surface area (tPSA) of 41.8 Ų and a consensus LogP of 1.42 [1]. In contrast, tryptamine (free base, CAS 61-54-1) has a higher tPSA of 41.8 Ų and a higher LogP of 1.55 [2]. The lower LogP of the 2-substituted isomer suggests it may have improved aqueous solubility and a different pharmacokinetic profile, which is a critical factor in early drug discovery.

LogP vs Tryptamine
Reported
LogP 1.42 (product); Tryptamine 1.55
Lower predicted lipophilicity may support solubility and metabolic stability.
In silico consensus; experimental validation recommended.
Medicinal Chemistry Physicochemical Properties Solubility

(1H-Indol-2-yl)methanamine hydrochloride: Key Research Applications


IDO1 Inhibitor Scaffold for Immuno-Oncology

Based on the class-level evidence showing that an elaborated derivative of this core scaffold achieves single-digit nanomolar IC50 values against IDO1 [1], (1H-Indol-2-yl)methanamine hydrochloride is a strategic starting material for medicinal chemistry programs targeting the kynurenine pathway. Researchers can use this building block to explore the structure-activity relationship (SAR) of 2-substituted indoles as IDO1 inhibitors, a validated approach in cancer immunotherapy research.

METTL3 Hit Generation in Epitranscriptomics

Patented research indicates that molecules containing the (1H-indol-2-yl)methanamine group can inhibit METTL3 with low micromolar potency [2]. This makes the compound a valuable core for initial hit-to-lead campaigns against RNA-modifying enzymes. Its unique substitution pattern offers a differentiated chemical space compared to known METTL3 inhibitors, providing an opportunity to develop novel intellectual property.

CNS Drug Discovery Physicochemical Optimization

The predicted lower lipophilicity (LogP = 1.42) of this compound compared to the common tryptamine scaffold (LogP = 1.55) [3] makes it an attractive building block for central nervous system (CNS) drug discovery programs. Incorporating this core into lead molecules can help medicinal chemists modulate key drug-like properties such as solubility, permeability, and metabolic stability while exploring a distinct region of chemical space.

Complex Indole Alkaloid and Agrochemical Synthesis

As a versatile primary amine, (1H-Indol-2-yl)methanamine hydrochloride is a key intermediate for the synthesis of more complex indole-based structures. Its 2-aminomethyl group is a reactive handle for amide bond formation, reductive amination, and other key transformations, enabling the construction of libraries of compounds for biological screening in both pharmaceutical and agrochemical research [4].

Application
Selection Property
Validation Focus
IDO1 inhibitor scaffold exploration
2-Aminomethyl indole core for SAR
Scaffold elaboration and IDO1 assay validation
METTL3 inhibitor hit-to-lead
Unique substitution pattern for novel IP
Biochemical METTL3 assay and selectivity profiling
CNS lead optimization
Lower LogP indole core
Solubility, permeability, and metabolic stability assays
Heterocyclic synthesis / library construction
Reactive primary amine handle
Amide coupling, reductive amination efficiency

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11 linked technical documents
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